molecular formula C22H25N3O3S B2484603 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 1356736-43-0

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No.: B2484603
CAS No.: 1356736-43-0
M. Wt: 411.52
InChI Key: TXFOIYCBWFVCRG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indenyl group, which is a polycyclic compound that is fused with a cyclopentadiene and benzene ring . It also contains a prop-2-yn-1-yl group, which is a type of alkyne, and an amino group. The compound also includes a dimethylsulfamoyl group attached to a phenyl ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the indenyl group would introduce a degree of aromaticity into the molecule . The prop-2-yn-1-yl group would introduce a triple bond, which could potentially participate in reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. The amino group could participate in acid-base reactions, the alkyne could undergo addition reactions, and the acetamide group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. It’s likely to be a solid at room temperature .

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry. Future work could involve synthesizing the compound and studying its properties and potential applications .

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-4-14-25(21-13-12-17-8-5-6-11-20(17)21)16-22(26)23-18-9-7-10-19(15-18)29(27,28)24(2)3/h1,5-11,15,21H,12-14,16H2,2-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFOIYCBWFVCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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